

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethyl)pyridine
Cat. No.:	B031430

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both a chloro and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for introducing fluorine-containing moieties into larger, more complex structures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Chloro-3-(trifluoromethyl)pyridine**, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

2-Chloro-3-(trifluoromethyl)pyridine is a solid at room temperature.^[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Table 1: Physicochemical Properties of **2-Chloro-3-(trifluoromethyl)pyridine**

Property	Value	Reference
Chemical Formula	<chem>C6H3ClF3N</chem>	[2] [3]
IUPAC Name	2-Chloro-3-(trifluoromethyl)pyridine	[2] [3]
CAS Number	65753-47-1	[2] [3]
Molecular Weight	181.54 g/mol	[2] [3]
Appearance	Semi-transparent crystals	[4]
Melting Point	36-40 °C	[1]
Boiling Point	166-168 °C	[4]
Density	~1.4 g/cm ³	[5]
Solubility	Soluble in Methanol	[4]

Spectroscopic Data

The structural elucidation of **2-Chloro-3-(trifluoromethyl)pyridine** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Chloro-3-(trifluoromethyl)pyridine**

Technique	Data
¹ H NMR	Data not available in search results.
¹³ C NMR	Data not available in search results.
¹⁹ F NMR	Data not available in search results.
Mass Spectrometry	Data not available in search results.
Infrared (IR) Spectroscopy	Data not available in search results.

Note: While direct spectral data was not found in the search results, typical chemical shifts for similar fluorinated pyridine structures can be referenced for preliminary analysis.

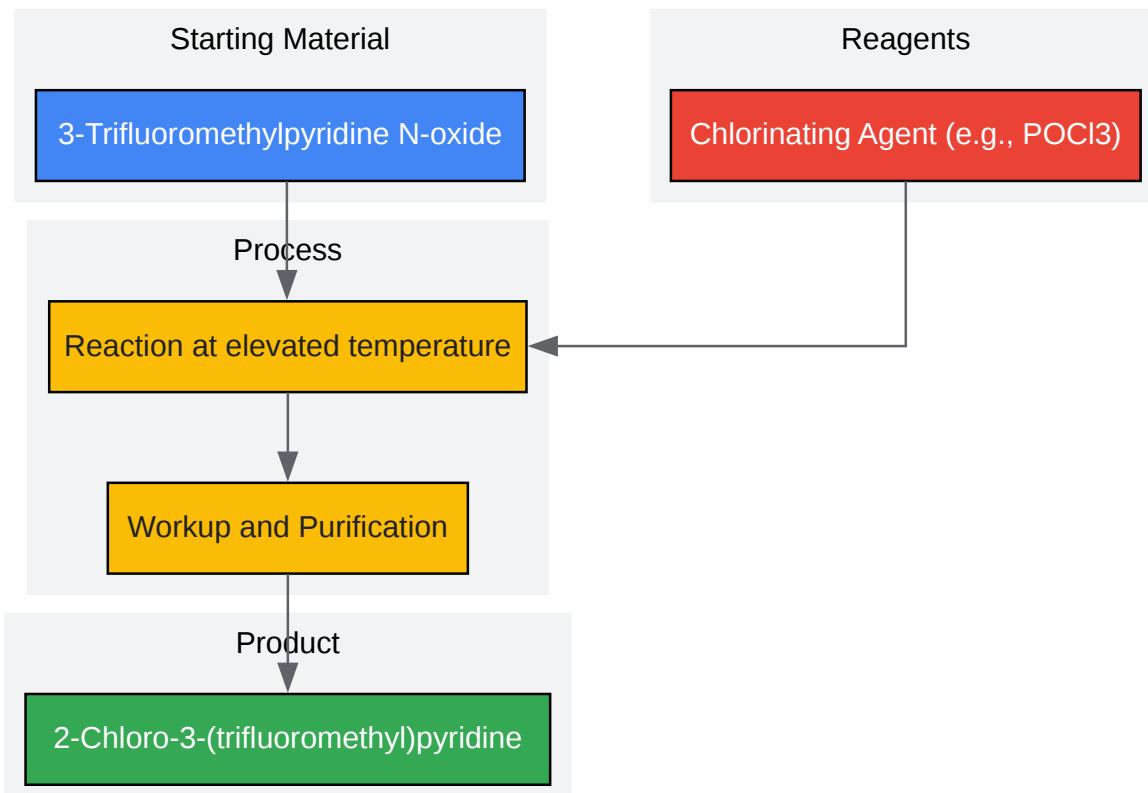
Synthesis and Reactivity

Several synthetic routes to **2-Chloro-3-(trifluoromethyl)pyridine** have been reported. A common method involves the chlorination of 3-(trifluoromethyl)pyridine-N-oxide.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine N-oxide

A detailed experimental protocol for a similar transformation is described in the literature. A general procedure involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl_3).^[3] The reaction is typically carried out at elevated temperatures. The product mixture often contains the desired **2-chloro-3-(trifluoromethyl)pyridine** along with its isomer, 2-chloro-5-(trifluoromethyl)pyridine, which can be separated by chromatography.^[3]

Logical Relationship of a General Synthesis Route:



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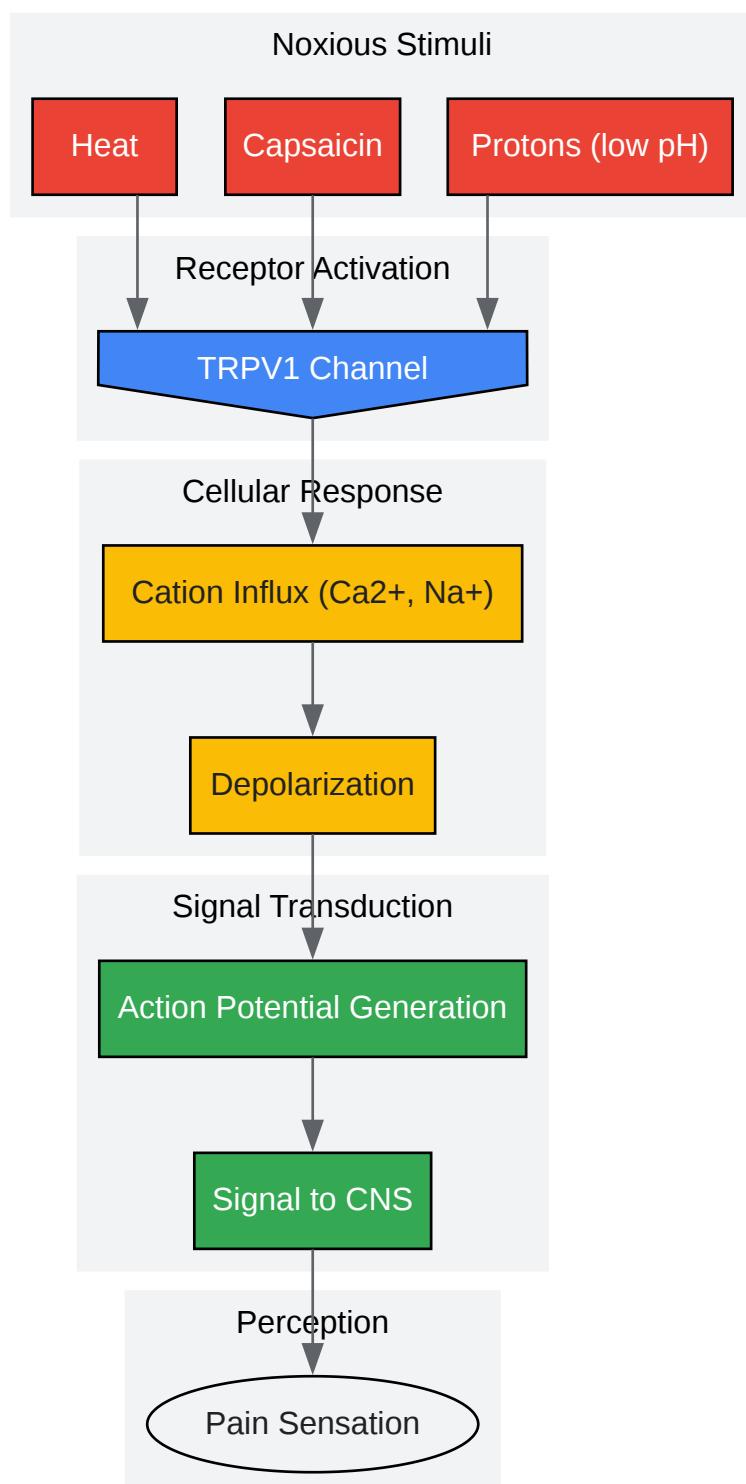
Caption: General synthesis of **2-Chloro-3-(trifluoromethyl)pyridine**.

The reactivity of **2-Chloro-3-(trifluoromethyl)pyridine** is dominated by the chemistry of the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a reaction widely exploited in the synthesis of more complex molecules. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating such reactions.

Applications in Drug Discovery

A significant application of **2-Chloro-3-(trifluoromethyl)pyridine** is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).^[5] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this receptor are of great interest as potential novel analgesics.

Signaling Pathway of TRPV1 in Nociception



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Caption: Simplified TRPV1 signaling pathway in nociception.

Experimental Protocol: Synthesis of a TRPV1 Antagonist Intermediate

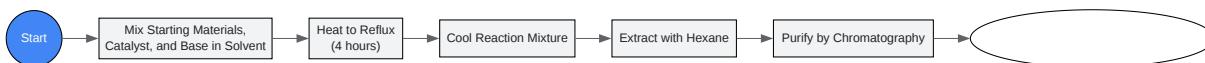
2-Chloro-3-(trifluoromethyl)pyridine is a key starting material for the synthesis of bipyridinyl benzimidazole derivatives, which are potent TRPV1 antagonists. A crucial step is the Suzuki-Miyaura reaction.[4]

Reaction: **2-Chloro-3-(trifluoromethyl)pyridine** + (6-methylpyridin-3-yl)boronic acid → 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine

Reagents and Conditions:

- Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: 2.2 M Sodium Carbonate (Na_2CO_3) solution
- Solvent: Toluene/Ethanol mixture
- Temperature: Reflux
- Duration: 4 hours

Workflow for the Synthesis of a TRPV1 Antagonist Intermediate:



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Caption: Suzuki-Miyaura coupling experimental workflow.

Safety and Handling

2-Chloro-3-(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for **2-Chloro-3-(trifluoromethyl)pyridine**

Hazard	Precaution
Toxicity	Toxic if swallowed or in contact with skin. [1]
Corrosivity	Causes severe skin burns and eye damage. [1]
Organ Damage	Causes damage to organs through prolonged or repeated exposure. [1]
Environmental Hazard	Harmful to aquatic life with long lasting effects. [1]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or face shield.
- Hand Protection: Chemical-resistant gloves.
- Skin and Body Protection: Protective clothing.
- Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

- Avoid contact with skin and eyes.
- Do not breathe dust.
- Keep container tightly closed in a dry and well-ventilated place.
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-3-(trifluoromethyl)pyridine is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of potent TRPV1 antagonists highlights its importance in the search for new pain

therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

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